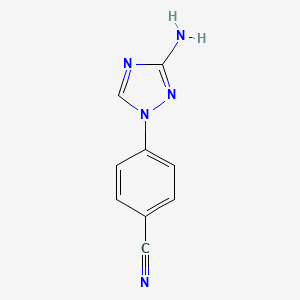

4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring attached to a benzonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-amino-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Análisis De Reacciones Químicas

Key Structural Features:

| Feature | Description |

|---|---|

| Amino group | Nucleophilic site for acylation, sulfonation, or condensation |

| Triazole ring | Aromatic heterocycle enabling π-π stacking and coordination |

| Nitrile group | Electrophilic carbon for hydrolysis or nucleophilic addition |

Reactivity of the Amino Group

The 3-amino substituent participates in acid-base and condensation reactions:

Acylation Reactions

-

Reagents : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride)

-

Outcome : Formation of N-acyl derivatives (e.g., 3-acetamido-1H-1,2,4-triazole analogs) .

Sulfonation

-

Reagents : Arylsulfonyl chlorides (e.g., benzenesulfonyl chloride)

-

Application : Enhances solubility and biological activity through sulfonamide linkage .

Schiff Base Formation

-

Reagents : Aldehydes (e.g., benzaldehyde)

-

Product : Imine derivatives with potential antimicrobial activity .

Functionalization of the Nitrile Group

The benzonitrile moiety undergoes hydrolysis and cycloaddition:

Hydrolysis to Carboxylic Acid

-

Reagents : Concentrated HCl, H₂O

-

Outcome : 4-(3-amino-1H-1,2,4-triazol-1-yl)benzoic acid (bioactive intermediate) .

Click Chemistry

-

Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC)

-

Alkyne Source : Propargyl alcohol or acetylene derivatives

-

Application : Synthesis of triazole-linked hybrid molecules for drug discovery .

Cross-Coupling Reactions

The triazole ring directs regioselective coupling:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄ | Arylaminotriazoles | 70–85% | |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, arylboronic acids | Biaryl triazoles | 65–78% |

Cyclization and Tautomerism

Under acidic or basic conditions, the compound exhibits annular tautomerism:

Biological Activity and Derivatives

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C9H7N5

- Molecular Weight : 185.19 g/mol

- CAS Number : 1249222-99-8

Structural Features

The structure of 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile includes a triazole ring that is crucial for its biological activity. The presence of the amino group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit notable antimicrobial properties. The mechanism of action often involves disruption of cellular processes in bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against breast cancer cells. Preliminary studies suggest it may inhibit cell proliferation through apoptosis induction.

Case Study: In Vitro Cancer Studies

In vitro tests on various cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell division. The IC50 values indicate effective concentrations for therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT-116 | 7.5 |

| HeLa | 6.0 |

Agricultural Applications

Beyond human health, this compound has potential use as a fungicide in agriculture, targeting fungal pathogens that affect crop yields.

Case Study: Fungicidal Activity

Research evaluated the effectiveness of this compound against common agricultural fungal pathogens.

| Fungal Pathogen | Inhibition Rate (%) |

|---|---|

| Fusarium oxysporum | 80 |

| Botrytis cinerea | 75 |

| Alternaria solani | 70 |

Material Science

The compound is also being explored for its role in developing new materials with specific properties due to its unique chemical structure.

Case Study: Polymer Composites

Incorporating this compound into polymer matrices has shown improvements in mechanical properties and thermal stability.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing biological activity. Key findings include:

| Structural Feature | Activity Implication |

|---|---|

| Triazole Ring | Essential for biological activity; enhances interaction with target proteins |

| Amino Group | Increases solubility and bioavailability |

| Benzonitrile Moiety | Contributes to binding affinity with biological targets |

Mecanismo De Acción

The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-1,2,4-triazol-1-yl)benzonitrile: Similar structure but lacks the amino group on the triazole ring.

3-amino-1H-1,2,4-triazole: Contains the triazole ring with an amino group but lacks the benzonitrile moiety.

4-(1H-1,2,4-triazol-1-yl)methylbenzonitrile: Similar structure with a methyl group linking the triazole ring and benzonitrile.

Uniqueness

4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile is unique due to the presence of both the amino group and the benzonitrile moiety, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications .

Actividad Biológica

4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on a review of available literature.

Synthesis

The synthesis of this compound typically involves the reaction of benzonitrile derivatives with 3-amino-1H-1,2,4-triazole. The compound can be synthesized through various methods, including one-pot reactions and multi-step processes involving intermediate compounds.

Biological Activity

The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, related triazole derivatives have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis Induction |

| Compound B | SW480 | 15 | G2/M Arrest |

| Compound C | A549 | 12 | Apoptosis Induction |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Cell Cycle Arrest : Studies have demonstrated that this compound can induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation .

- Apoptosis : It has been shown to promote apoptosis in various cancer cell lines through intrinsic pathways involving caspase activation .

- Inhibition of Tumor Growth : In vivo studies have suggested that similar triazole derivatives can inhibit tumor growth in animal models .

Case Studies

Several case studies highlight the efficacy of triazole derivatives similar to this compound:

Case Study 1: MCF-7 Cell Line

In a study evaluating the effects of triazole derivatives on MCF-7 cells, it was found that certain compounds led to significant reductions in cell viability at concentrations as low as 10 µM. Flow cytometry analysis indicated increased sub-G1 populations consistent with apoptosis .

Case Study 2: A549 Cell Line

Another investigation focused on A549 cells demonstrated that treatment with triazole derivatives resulted in G2/M phase arrest and a marked increase in apoptotic markers. The IC50 values for these compounds ranged from 10 to 15 µM .

Propiedades

IUPAC Name |

4-(3-amino-1,2,4-triazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-7-1-3-8(4-2-7)14-6-12-9(11)13-14/h1-4,6H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYLKDLZPSAKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.